トリプトファンP-1アセテート

説明

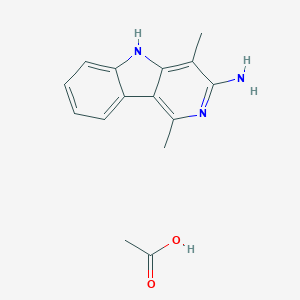

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, also known as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

肝細胞におけるアポトーシス誘導

トリプトファンP-1アセテートは、初代培養ラット肝細胞におけるアポトーシスの強力な誘導物質として同定されている . この研究は、肝臓疾患の研究や新しい薬物の潜在的な肝毒性の評価において重要です。この化合物は、核クロマチンにおける形態学的変化とヌクレオソーム間DNA断片化を誘発する能力を持ち、肝細胞における細胞死のメカニズムを理解するための貴重なツールとなります。

発がん性研究

トリプトファンP-1アセテートは、調理過程で生成されるため、複素環式アミン類の発がん性効果を研究するためのモデル化合物として役立っている . カスパーゼ依存性経路の活性化における役割は、特に調理済み食品への食事性曝露の文脈における発がんの分子基盤についての洞察を提供します。

脾細胞におけるカスパーゼの活性化

研究によると、トリプトファンP-1アセテートはラット脾細胞において異なるカスパーゼを活性化し、アポトーシスと壊死の両方を引き起こす可能性がある . この研究は、免疫毒性学研究において重要であり、免疫システムの細胞成分に対する化合物の影響を理解する必要があるからです。

変異原性特性の調査

トリプトファンP-1アセテートは、細菌と哺乳類細胞系を用いて研究されている変異原性特性で知られている . この研究は、環境変異原への曝露に関連する遺伝的リスクを評価し、これらのリスクを軽減するための戦略を開発するために不可欠です。

有機エレクトロルミネッセンスデバイスの合成

この化合物のユニークな構造は、有機エレクトロルミネッセンスデバイス用の新規芳香族アミン化合物の合成に利用されている . この研究は、トリプトファンP-1アセテートが照明器具やディスプレイ用の新しい材料の開発における潜在的な可能性を持っていることを示しています。

DNA修復阻害の研究

トリプトファンP-1アセテートは、UV誘発DNA損傷の修復を阻害することが判明しており、UV誘発致死率と突然変異頻度を高める . この研究は、特に光生物学の分野において重要であり、UV放射がDNA修復メカニズムに与える影響を理解することは不可欠です。

作用機序

Target of Action

The primary target of Trp-P-1 acetate is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a class of widely distributed channel proteins in the nervous system that play a crucial role in sensory signaling, cellular calcium regulation, and developmental influences . They are responsible for various sensory responses including heat, cold, pain, and stress .

Mode of Action

It is known that trpa1 receptors are nonselective cation channels permeable to ca2+, na+, and k+ . These receptors can be activated or inhibited by various chemicals, leading to different biological responses .

Biochemical Pathways

Trp-P-1 acetate is involved in the metabolism of tryptophan (Trp), which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Studies on similar compounds like triptorelin have shown that disease progression can be controlled by modulating trp metabolism .

Result of Action

Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . This suggests that it may have a significant impact on cellular health and function.

Action Environment

The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating .

生化学分析

Biochemical Properties

Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes . The nature of these interactions is complex and involves changes in molecular structures and functions .

Cellular Effects

Trp-P-1 acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, as observed in primary cultured rat hepatocytes . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Trp-P-1 acetate involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis in rat hepatocytes, suggesting a potential interaction with the molecular machinery involved in programmed cell death .

Dosage Effects in Animal Models

The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes , suggesting that its effects could potentially vary with dosage.

Metabolic Pathways

Trp-P-1 acetate is involved in the metabolic pathways of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and Trp-P-1 acetate could potentially interact with these components, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Trp-P-1 acetate within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details about the transport and distribution of Trp-P-1 acetate are currently limited, it is known that tryptophan and its derivatives can cross the blood-brain barrier in the free form with the involvement of a competitive and nonspecific L-type amino acid transporter .

生物活性

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, commonly referred to as Trp-P-1, is a compound that has garnered significant attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of Trp-P-1, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

- Molecular Formula : C15H17N3O2

- Molecular Weight : 271.31 g/mol

- CAS Number : 68808-54-8

- Structure :

Trp-P-1 is recognized as a potent mutagen, particularly in the Ames test. Its biological activity primarily relates to its ability to form DNA adducts and induce apoptosis through various pathways.

Mutagenicity

Trp-P-1 has been shown to be highly mutagenic in several studies. It is metabolically activated by cytochrome P450 enzymes (CYP 1A and 1B), leading to the formation of hydroxyamino derivatives that bind covalently to DNA, resulting in adduct formation. This process is considered a critical step in the initiation of carcinogenesis .

Induction of Apoptosis

Recent studies have demonstrated that Trp-P-1 triggers apoptosis in various cell types through the induction of DNA double-strand breaks (DSBs). The mechanism involves:

- Inhibition of topoisomerase I activity.

- Activation of caspase pathways leading to programmed cell death.

- Phosphorylation of histone H2AX, a marker for DSBs .

Case Studies

-

Study on Rat Hepatocytes :

- Objective : To investigate the cytotoxic effects of Trp-P-1 on primary cultured rat hepatocytes.

- Findings : At high concentrations (30 µM), Trp-P-1 caused significant apoptosis characterized by nuclear condensation and activation of caspase-3. In contrast, lower concentrations (1 µM) increased oxidative DNA damage without triggering apoptosis .

- Ames Test Results :

Biological Activity Summary Table

Implications for Health

The presence of Trp-P-1 in cooked foods raises concerns regarding its potential role in cancer development. Given its mutagenic properties and ability to induce apoptosis through harmful mechanisms, further research is essential to understand its impact on human health.

特性

IUPAC Name |

acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRBAJNAWIPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021416 | |

| Record name | Trp-P-1 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75104-43-7, 68808-54-8 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-1 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trp-P-1 form during cooking, and can its formation be minimized?

A1: HCAs like Trp-P-1 arise from the reaction between creatinine, amino acids, and sugars at high temperatures. [] While eliminating HCA formation entirely is challenging, research suggests that incorporating certain spices like red prickly ash and galangal during cooking can significantly reduce their formation. These spices, rich in phenolic compounds and antioxidants, may interfere with the chemical reactions that produce HCAs. [] Further research is needed to explore the efficacy of other culinary herbs and spices in mitigating HCA formation.

Q2: What are the known biological effects of Trp-P-1 exposure?

A2: Studies show that Trp-P-1 exhibits concerning effects on male mice. Notably, it can decrease serum testosterone levels by suppressing the expression of genes crucial for testosterone synthesis in the testes. [] Additionally, Trp-P-1 exposure has been linked to the induction of cytochrome P4501a2 (Cyp1a2), a liver enzyme involved in metabolizing various compounds, including drugs and toxins. [] This induction suggests that Trp-P-1 may interfere with drug metabolism and potentially increase the risk of toxicity from other substances.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。